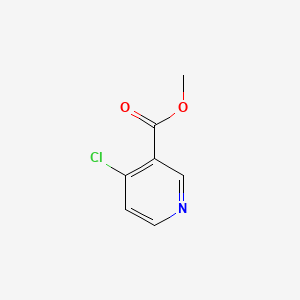

Methyl 4-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZRPPBWRSEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503075 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63592-85-8 | |

| Record name | Methyl 4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of methyl 4-chloronicotinate, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into the practical application, synthesis, and handling of this versatile compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Importance of a Halogenated Pyridine

This compound (CAS No. 63592-85-8) is a halogenated pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methyl ester group, offers two reactive sites for further chemical modification. The chlorine at the 4-position is susceptible to nucleophilic substitution, while the ester can be hydrolyzed or converted to other functional groups. This dual reactivity makes it an invaluable scaffold for constructing a diverse array of compounds, particularly active pharmaceutical ingredients (APIs). Its utility is especially prominent in the development of agents targeting the central nervous system and in the creation of novel kinase inhibitors.[1][2]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below are essential for designing synthetic routes, selecting appropriate solvents, and ensuring safe handling.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [3] |

| CAS Number | 63592-85-8 | [3][4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [3][4][] |

| Molecular Weight | 171.58 g/mol | [3][4][6] |

| InChI Key | SNZRPPBWRSEVIU-UHFFFAOYSA-N | [3][] |

| Canonical SMILES | COC(=O)C1=C(C=CN=C1)Cl | [] |

Physicochemical Data

These properties dictate the compound's behavior in various experimental conditions, influencing everything from reaction kinetics to purification strategies.

| Property | Value | Significance in Application |

| Appearance | Beige to light yellow solid | [4][8] Visual confirmation of material identity and purity. |

| Purity | Typically ≥95% | [4][6] Critical for avoiding side reactions and ensuring reproducibility. |

| Storage | Store in a freezer (-20°C), sealed in a dry environment | [5] Prevents degradation from moisture and heat, ensuring long-term stability. |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically for each batch.

Synthesis and Purification: A Practical Workflow

The reliable synthesis of this compound is crucial for its application. A common and robust method involves the esterification of 4-chloronicotinic acid. This process is favored for its high yield and straightforward purification.

Synthetic Workflow Overview

The diagram below illustrates the logical flow from starting materials to the purified final product, including key quality control checkpoints.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials:

-

4-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-chloronicotinic acid in dichloromethane. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride dropwise. The choice of thionyl chloride is critical as it efficiently converts the carboxylic acid to the more reactive acid chloride intermediate.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Esterification: Carefully concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in anhydrous methanol. The use of anhydrous methanol is essential to prevent hydrolysis of the acid chloride back to the carboxylic acid. Stir at room temperature for 12-16 hours.

-

Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Product Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for synthesizing a range of pharmaceutical agents.[2] Its pyridine core is a common feature in many biologically active molecules, and the chloro-substituent provides a convenient handle for introducing further complexity through cross-coupling reactions or nucleophilic aromatic substitution.

Role as a Key Intermediate

This compound is frequently employed in the synthesis of APIs targeting various receptors and enzymes. For instance, it is a key intermediate in the development of nicotinic receptor modulators and other agents for the central nervous system.[1] The ability to modify both the 4-position and the ester group allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathway Example

The diagram below shows a generalized synthetic pathway where this compound is a crucial starting material for more complex drug-like molecules.

Caption: Generalized role in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of this compound.

Hazard Identification

Based on available safety data sheets, this compound presents the following hazards:

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[6][8]

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[8]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8] Avoid breathing dust.

-

Spill Response: In case of a spill, avoid dust formation.[10] Collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[9]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage in a freezer at -20°C is recommended.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable intermediate in the synthesis of novel therapeutics. By understanding its synthesis, handling requirements, and potential applications, researchers can fully leverage this compound to accelerate the drug discovery process.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Tetrahedron. (n.d.). 63592-85-8 | this compound. Retrieved from [Link]

-

Autech. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 63592-85-8|this compound|BLD Pharm [bldpharm.com]

- 6. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemicalbook.com [chemicalbook.com]

Methyl 4-Chloronicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

Methyl 4-chloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an indispensable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in years of practical application.

Introduction: The Strategic Importance of this compound

This compound, with the IUPAC name methyl 4-chloropyridine-3-carboxylate, is a bifunctional reagent characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl ester at the 3-position.[1][] This specific arrangement of functional groups imparts a unique reactivity profile. The electron-withdrawing nature of both the chlorine atom and the methyl ester group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C4 position for nucleophilic aromatic substitution (SNAr). Furthermore, the chlorine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, making this compound a versatile scaffold for introducing molecular diversity.

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[3][4] The pyridine core is a common motif in numerous drugs, and the ability to functionalize it at the 4-position is critical for modulating pharmacological activity, solubility, and metabolic stability. This guide aims to equip the practicing scientist with the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic tool.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and safety properties is a prerequisite for its effective and safe use in any laboratory setting.

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction setup, purification, and material handling.

| Property | Value | Source |

| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [1][] |

| CAS Number | 63592-85-8 | [1][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1][] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid | [6] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [7] |

Safety and Handling

This compound is classified as an irritant.[8] Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements :

-

Precautionary Measures :

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][10]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[10]

-

Inhalation : Move to fresh air. If breathing is difficult, provide oxygen.[11]

-

Ingestion : Do not induce vomiting. Call a physician or poison control center immediately.[11]

-

Synthesis and Reactivity

The utility of this compound stems from its accessibility and predictable reactivity.

Synthesis Routes

The most common laboratory and industrial synthesis of this compound begins with nicotinic acid (Vitamin B3). The process involves two key transformations: esterification of the carboxylic acid and chlorination of the pyridine ring.

Caption: General synthesis workflow for this compound.

Expertise & Causality: The initial N-oxidation step is critical. The pyridine ring itself is electron-deficient and resistant to electrophilic attack. Converting it to the N-oxide introduces electron density into the ring, activating the 4-position for electrophilic chlorination. Subsequent reduction of the N-oxide and standard esterification yield the final product. The choice of chlorinating agent (e.g., POCl₃ vs. SO₂Cl₂) can influence yield and side-product profiles, with POCl₃ often being favored for its efficacy.

Core Reactivity: A Hub for Derivatization

This compound is a versatile intermediate primarily due to the reactivity of the C4-chloro substituent. This position is the focal point for building molecular complexity.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles. This is the most common reaction type.

-

Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, readily yields 4-amino-nicotinate derivatives.

-

Alkoxylation: Sodium or potassium alkoxides displace the chloride to form 4-alkoxy-nicotinates.

-

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a classic handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) is a highly reliable method for creating 4-aryl or 4-heteroaryl nicotinates.

-

Buchwald-Hartwig Amination: While SNAr works for many amines, this palladium-catalyzed reaction allows for the coupling of less nucleophilic anilines or complex amines.

-

Sonogashira Coupling: Formation of a C-C triple bond by coupling with a terminal alkyne using a palladium/copper co-catalyst system.

-

Experimental Protocols

The following protocols are presented as self-validating systems, including reaction setup, workup, purification, and characterization.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the synthesis of Methyl 4-(4-methoxyphenyl)nicotinate.

Objective: To demonstrate a standard, reliable protocol for C-C bond formation using this compound.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate. Evacuate and backfill the flask with argon or nitrogen three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane. Stir for 10 minutes. Causality: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst.

-

Reaction Setup: Add the catalyst solution to the main flask, followed by additional degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

-

Heating: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Beyond

The derivatives of this compound are prevalent in pharmaceuticals and agrochemicals.[12][13]

-

Oncology: The 4-aminopyridine scaffold is a key component in several kinase inhibitors. The ability to install diverse amine functionalities via SNAr or Buchwald-Hartwig amination is a common strategy for optimizing kinase selectivity and potency.

-

Neuroscience: The pyridine ring serves as a bioisostere for phenyl rings, and its derivatives are used to develop agents targeting central nervous system (CNS) receptors, such as nicotinic receptor modulators.[3]

-

PROTACs: As a "Protein Degrader Building Block," this molecule can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system.[14]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust and predictable reactivity, combined with its commercial availability, ensures its continued prominence in the fields of drug discovery, materials science, and synthetic organic chemistry. The mastery of its reaction pathways, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides chemists with a reliable platform for the rapid generation of novel and complex molecules. This guide has sought to provide both the foundational knowledge and the practical insights necessary for researchers to confidently and effectively leverage the synthetic power of this versatile building block.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12574055, this compound. PubChem. Retrieved from [Link]

-

MySkinRecipes (n.d.). Methyl 4-chloro-2-methylnicotinate. MySkinRecipes. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound hydrochloride. MySkinRecipes. Retrieved from [Link]

-

Tetrahedron (n.d.). This compound. Elsevier. Retrieved from [Link]

-

Wikipedia (2023). Methyl isonicotinate. Wikipedia. Retrieved from [Link]

-

Autech (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Autech. Retrieved from [Link]

Sources

- 1. This compound | C7H6ClNO2 | CID 12574055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 4-Chloronicotinate | 63592-85-8 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 63592-85-8|this compound|BLD Pharm [bldpharm.com]

- 8. 63592-85-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]

- 13. Buy Methyl 2-chloro-4-methylnicotinate | 217811-63-7 [smolecule.com]

- 14. calpaclab.com [calpaclab.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for methyl 4-chloronicotinate, a key heterocyclic building block in medicinal chemistry and materials science. Given the current unavailability of publicly accessible experimental spectra, this document leverages high-fidelity predictive modeling to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data and protocols are designed to serve as a valuable resource for researchers utilizing this compound in their synthetic and analytical workflows.

Introduction: The Significance of this compound

This compound (C₇H₆ClNO₂) is a substituted pyridine derivative with significant potential in the development of novel pharmaceuticals and functional materials.[1][2][] Its structure, featuring a chlorine atom at the 4-position and a methyl ester at the 3-position of the pyridine ring, offers versatile handles for chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a comprehensive overview of its expected spectroscopic signatures.

Molecular Structure and Properties

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol [1]

-

IUPAC Name: methyl 4-chloropyridine-3-carboxylate[1]

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

FT-IR Spectroscopy Protocol

Caption: Workflow for FT-IR data acquisition.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum with the empty sample compartment to account for atmospheric and instrumental contributions.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Mass Spectrometry Protocol (Electron Ionization)

Caption: Workflow for mass spectrometry data acquisition.

Detailed Steps:

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For a solid sample, a direct insertion probe is a suitable method. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Mass Analysis:

-

Ionize the sample molecules in the gas phase using a standard electron ionization (EI) source with an electron energy of 70 eV.

-

The resulting ions are accelerated and separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a compound of significant interest in chemical research and development. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, coupled with robust experimental protocols, offer a valuable framework for the analysis and quality control of this important heterocyclic molecule. As experimental data becomes available, it can be benchmarked against the predictions provided herein to further validate the structural assignment and purity of this compound.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]

-

Beyond Labz. (2021, December 21). Organic QA - FTIR. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- Spiteller, G., & Spiteller-Friedmann, M. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(6), 1547-1551.

- Ledingham, K. W. D., Singhal, R. P., McKenna, P., McCanny, T., Graham, S., Hankin, S. M., ... & Clark, A. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at Iˆ 4× 10 16 Wacm 2 and kˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(14), 2841.

- Singh, R., & Pal, R. (2014). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 7(1), 10-18.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591). Retrieved from [Link]

- Raston, C. L., & Kennard, C. H. L. (2024). FTIR-SIS: A Fourier Transform Infrared Scientific Instrument Simulator.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo [3, 2-a] Pyrimidines and Bis-Pyrimidines.

- Rak, J., & Abdoul-Carime, H. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC advances, 11(52), 32425-32434.

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, chcl3, predicted) (NP0025982). Retrieved from [Link]

-

Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

- Abraham, R. J. (2006). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 18(3), 22-26.

- Kim, H., Kim, J., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20268.

-

Sneed, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

MaChemGuy. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- González, M., et al. (2011). Methyl 6-chloronicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o162.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11796-11807.

- Bagno, A., et al. (2019). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(8), 451-464.

- Lee, J. C., & Jaramillo, D. (2017). Molecular Structure Prediction Using Infrared Spectra. CS229 Project Report.

- Goldman, A. D., et al. (2022). Predicting Infrared Spectra with Message Passing Neural Networks.

- Stöckl, M., et al. (2025).

-

PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of Methyl 4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a key building block, its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the desired molecular architecture of final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such small molecules in solution.[1]

This guide provides a comprehensive, in-depth analysis of the NMR spectroscopy of this compound. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore detailed protocols for sample preparation, delve into a thorough predictive analysis of its ¹H and ¹³C NMR spectra, and discuss the application of advanced 2D NMR techniques for complete structural verification. This document is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis and characterization of heterocyclic compounds.

The Foundational Principles: Understanding NMR in the Context of a Substituted Pyridine

The NMR spectrum of this compound is dictated by the unique electronic environment of its pyridine ring, which is influenced by three key features:

-

The Heterocyclic Nitrogen: As a highly electronegative atom, the nitrogen in the pyridine ring exerts a strong electron-withdrawing inductive effect. This deshields the adjacent α-protons (at C2 and C6) and carbons, causing their signals to appear at a characteristically downfield (higher ppm) chemical shift.[2]

-

The Chloro Substituent: The chlorine atom at the C4 position is also electronegative and contributes to the overall electronic landscape of the ring, influencing the chemical shifts of the neighboring protons and carbons.

-

The Methyl Carboxylate Group: This electron-withdrawing group at the C3 position further deshields the ring protons, particularly the adjacent proton at C2.

These electronic effects, combined with through-bond scalar (J-coupling) interactions between non-equivalent protons, give rise to a unique and predictable NMR fingerprint for the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reliable NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a self-validating system for obtaining high-quality spectra of this compound.

I. Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. A properly prepared sample should be homogeneous and free of particulate matter.[3]

-

Material Quantity: For a standard 5 mm NMR tube, a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended for small molecules like this compound (MW: 171.58 g/mol ).[1][4]

-

Solvent Selection: A high-purity deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak. Ensure the solvent is dry to minimize the water signal.

-

Dissolution and Filtration:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution.

-

To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[3] Do not use cotton wool, as it can leach impurities.

-

-

Tube and Cap: Use clean, unscratched NMR tubes. Particulates or scratches on the tube can interfere with the shimming process, leading to broadened spectral lines.[3] Cap the tube securely to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring standard 1D NMR spectra on a typical 400 MHz spectrometer.

Caption: Standard workflow for 1D NMR data acquisition.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum is anticipated to display signals for three distinct aromatic protons and one methyl group. The expected chemical shifts, multiplicities, and coupling constants are detailed below, based on established principles for substituted pyridines.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.9 - 9.1 | Singlet (s) or narrow doublet (d) | J2,5 ≈ 0-1 Hz | 1H |

| H6 | 8.5 - 8.7 | Doublet (d) | J5,6 ≈ 5-6 Hz | 1H |

| H5 | 7.3 - 7.5 | Doublet (d) | J5,6 ≈ 5-6 Hz | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |

Rationale for Assignments:

-

H2: This proton is positioned ortho to the strongly electron-withdrawing nitrogen atom and adjacent to the methyl carboxylate group. This combined deshielding effect is expected to shift its signal to the most downfield region of the spectrum. Its coupling to H6 would be a four-bond meta-coupling, which is typically very small or zero, and its coupling to H5 would be a five-bond para-coupling, also typically unresolved. Thus, it is predicted to appear as a sharp singlet or a very narrowly split doublet.

-

H6: Also ortho to the ring nitrogen, H6 is significantly deshielded, though slightly less so than H2 due to the absence of an adjacent electron-withdrawing group. It will be split into a doublet by its ortho-coupling to H5 (J5,6).

-

H5: This proton is meta to the nitrogen and is therefore the most shielded (upfield) of the aromatic protons. It is split into a doublet by its ortho-coupling to H6 (J5,6).

-

-OCH₃: The protons of the methyl ester group are in a non-aromatic environment and are not coupled to any other protons, thus they will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 164 - 166 | Ester carbonyl carbons typically resonate in this downfield region. |

| C2 | 152 - 155 | Ortho to the nitrogen and adjacent to the ester, this carbon is highly deshielded. |

| C6 | 149 - 152 | Also ortho to the nitrogen, making it significantly deshielded. |

| C4 | 145 - 148 | Directly attached to the electronegative chlorine atom, causing a downfield shift. |

| C3 | 125 - 128 | The ipso-carbon attached to the carboxylate group. |

| C5 | 122 - 125 | The most shielded of the aromatic carbons, being meta to the nitrogen. |

| -OCH₃ | 52 - 54 | Typical chemical shift for a methyl ester carbon. |

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides substantial information, complex or isomeric structures often require 2D NMR experiments for definitive assignment. For this compound, COSY, HSQC, and HMBC experiments would provide a self-validating network of correlations.

I. COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a single cross-peak would be expected, confirming the connectivity between H5 and H6.

Caption: Expected COSY correlation for this compound.

II. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link the proton signals to their corresponding carbon signals.

Caption: Expected one-bond HSQC correlations.

III. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two or three bonds. Key expected correlations that would confirm the entire structure are:

-

-OCH₃ protons to the C=O carbon and C3 .

-

H2 to C4 , C6 , and the C=O carbon.

-

H5 to C3 and C4 .

-

H6 to C2 and C4 .

These correlations would piece together the entire molecular puzzle, confirming the substitution pattern and leaving no doubt as to the structure's identity.

Conclusion

The NMR analysis of this compound is a clear illustration of how fundamental principles of chemical shift and spin-spin coupling can be applied to deduce complex molecular structures. By employing a systematic approach, from meticulous sample preparation to the logical interpretation of 1D spectra and the application of advanced 2D techniques, researchers can achieve unambiguous characterization of this and other vital heterocyclic building blocks. This guide provides the theoretical framework and practical protocols necessary to empower scientists in drug development and chemical research to confidently utilize NMR spectroscopy for the rigorous validation of their synthesized molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

National Institutes of Health. Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [Link]

-

University of Ottawa. How to Prepare Samples for NMR. [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloronicotinate is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its three-dimensional arrangement in the solid state, the crystal structure, dictates many of its physicochemical properties, which in turn influence its behavior in chemical reactions and biological systems. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of this compound, offering valuable insights for professionals in drug discovery and development.

Introduction: The Significance of Crystalline Structure in Drug Development

The spatial arrangement of atoms and molecules in a crystal lattice is a fundamental determinant of a compound's properties, including its melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it can significantly impact the efficacy and safety of a drug product. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3][4]

This compound, a pyridine derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][5][6] The presence of the chlorine atom and the methyl ester group on the pyridine ring makes it a versatile scaffold for creating diverse chemical libraries for drug screening.[2] A thorough understanding of its crystal structure can aid in structure-based drug design, polymorph screening, and the development of robust crystallization processes for large-scale production.

Synthesis and Crystallization of this compound

Synthesis

While various synthetic routes to this compound exist, a common laboratory-scale preparation involves the esterification of 4-chloronicotinic acid. A typical procedure is as follows:

-

Reaction: 4-chloronicotinic acid is reacted with a methylating agent, such as methanol, in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent.

-

Purification: The crude product is then purified using techniques like column chromatography or recrystallization to obtain high-purity this compound.

Single Crystal Growth: A Critical Step for Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[4] Several techniques can be employed for the crystallization of small organic molecules like this compound.[3][7][8]

2.2.1. Experimental Protocol: Slow Evaporation Method

A commonly successful and straightforward method for growing single crystals is slow evaporation.[7]

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is crucial.[7] A suitable solvent is one in which the compound has moderate solubility. For this compound, solvents such as dichloromethane, ethyl acetate, or a mixture of solvents can be explored.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean, small vial or beaker.

-

Slow Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to SCXRD analysis to determine their three-dimensional structure.[3][9][10]

Data Collection and Structure Solution

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. This data is then used to solve and refine the crystal structure using specialized software.

Crystallographic Data for a Related Compound: Methyl 6-chloronicotinate

| Parameter | Value[11] |

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8721 (4) |

| b (Å) | 5.8068 (6) |

| c (Å) | 17.3721 (18) |

| α (°) | 95.563 (9) |

| β (°) | 94.918 (8) |

| γ (°) | 104.657 (9) |

| Volume (ų) | 373.64 (7) |

| Z | 2 |

Molecular and Crystal Structure Insights

Molecular Geometry

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position. The pyridine ring is aromatic and therefore largely planar.[12] The orientation of the methyl ester group relative to the pyridine ring is a key conformational feature. In the related methyl 6-chloronicotinate, the molecule is nearly planar, with a small dihedral angle between the pyridine ring and the ester group.[11]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the crystal structure of methyl 6-chloronicotinate, weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions between the aromatic rings, are observed.[11] It is highly probable that similar interactions dictate the crystal packing of this compound.

Diagram: Hypothetical Intermolecular Interactions in this compound Crystal Lattice

Caption: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.

Physicochemical Properties and Implications for Drug Development

The solid-state structure of this compound directly influences its physical and chemical properties.

| Property | Implication in Drug Development |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Affects dissolution rate and bioavailability. |

| Stability | Crystalline form is generally more stable than the amorphous form. |

| Hygroscopicity | Tendency to absorb moisture, which can affect stability and handling. |

Structure-Activity Relationship (SAR) and Drug Design

Knowledge of the precise three-dimensional structure of this compound is invaluable for structure-based drug design. By understanding the spatial arrangement of the chloro and methyl ester substituents, medicinal chemists can design derivatives with improved binding affinity to biological targets. The chlorinated pyridine structure is particularly valuable in cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The inclusion of chlorine in drug molecules is a prevalent strategy, with over 250 FDA-approved chloro-containing drugs on the market.[13]

Polymorphism

It is possible for this compound to exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal structure and, consequently, different physicochemical properties. A comprehensive polymorph screen is therefore a critical step in the development of any new drug substance to identify the most stable and suitable crystalline form for formulation.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of this compound, from its synthesis and crystallization to the interpretation of its structural features. A thorough understanding of its solid-state chemistry is essential for researchers and scientists in the pharmaceutical and agrochemical industries. Future work should focus on obtaining and analyzing the specific crystal structure of the 4-chloro isomer to provide a more complete picture and enable more precise structure-based design of novel therapeutic agents. The continued exploration of the solid-state landscape of such important building blocks will undoubtedly contribute to the development of more effective and safer chemical products.

References

- SPT Labtech.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- American Chemical Society. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

- National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central.

- Crystalliz

- National Institutes of Health.

- American Chemical Society. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.

- MySkinRecipes.

- European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)

- ResearchGate. (2025).

- Wikipedia. Pyridine.

- Tetrahedron.

- Chem-Impex.

- BOC Sciences.

- National Institutes of Health.

- ChemicalBook. (2025).

- National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- ChemicalBook.

- National Institutes of Health.

- National Institutes of Health. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed.

- ResearchGate. (2025). Single crystal x-ray diffraction (collected on the ALS 4.2.2 beamline)...

- ResearchGate. Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of Methyl 4-chloronicotinate reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of Methyl 4-chloronicotinate

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its reactivity is governed by the intricate interplay of electronic effects from the pyridine nitrogen, the chloro substituent, and the methyl ester group. This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this versatile molecule. By leveraging principles from computational chemistry, including Density Functional Theory (DFT), we will dissect its electronic structure to forecast its behavior in key synthetic transformations. This theoretical analysis is paired with detailed, field-proven experimental protocols to create a self-validating system for researchers, scientists, and drug development professionals, enabling more efficient and targeted synthetic design.

The Theoretical Foundation: Why Computational Analysis is Crucial

In modern chemical synthesis, a trial-and-error approach is both time-consuming and resource-intensive. Theoretical and computational studies provide a predictive lens, allowing scientists to understand the underlying electronic properties that dictate a molecule's behavior before a single experiment is run. For a substituted heterocycle like this compound, this is particularly valuable. The molecule's reactivity is not intuitive at a glance; it is a nuanced balance of inductive and resonance effects.

Chemical Reactivity Theory (CRT), primarily through the application of DFT, offers a robust toolkit for this analysis.[1] DFT allows us to calculate various molecular properties and reactivity descriptors that serve as powerful predictors of chemical behavior.[2][3]

Key Theoretical Descriptors:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[1][2]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a clear roadmap for reaction sites.

-

Natural Bond Orbital (NBO) Analysis: This method calculates the charge distribution at the atomic level, providing precise values for the partial charges on each atom. This helps quantify the electrophilicity of specific carbon atoms, such as the one bonded to the chlorine leaving group.

Below is a generalized workflow for the computational analysis of a target molecule like this compound.

Caption: Generalized workflow for computational reactivity analysis.

Electronic Profile of this compound

The reactivity of this compound is dominated by the electron-deficient nature of its pyridine ring. This deficiency is caused by two primary factors:

-

The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), pulling electron density from the ring.

-

The Methyl Ester Group: The carbonyl in the ester group at the C3 position is also strongly electron-withdrawing.

This pronounced electron deficiency activates the ring towards nucleophilic attack, a characteristic feature of many pyridine derivatives.[4] The chlorine atom at the C4 position is thus situated at a highly activated site for substitution.

Theoretical studies on analogous molecules like 3-chloropyridine confirm that the lowest unoccupied molecular orbitals are primarily localized on the pyridine ring, making it the center of electrophilicity.[5][6] The presence of the ester group on this compound further lowers the LUMO energy, making the molecule an even better electron acceptor and more susceptible to nucleophilic attack.

| Theoretical Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Poor electron donor (not very nucleophilic). |

| LUMO Energy | Low | Good electron acceptor (highly electrophilic). |

| HOMO-LUMO Gap | Relatively Large | High kinetic stability, but poised for reaction with suitable nucleophiles. |

| MEP at C4 | Highly Positive (Electron-Poor) | Prime target for nucleophilic attack. |

| NBO Charge on C4 | Positive (δ+) | The C-Cl bond is polarized, facilitating cleavage after nucleophilic addition. |

Key Transformations: A Theoretical and Practical Guide

Based on its electronic structure, this compound is an ideal substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a hallmark reaction for electron-poor aromatic and heteroaromatic halides.[7][8] The reaction proceeds via an addition-elimination mechanism, which is fundamentally different from SN1/SN2 pathways.[8]

Causality of Reactivity: The pyridine nitrogen and the ester group act in concert to stabilize the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the C4 position.[4][8] This stabilization is crucial for lowering the activation energy of the reaction. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing interaction that is only possible when the electron-withdrawing groups are positioned ortho or para to the leaving group.[8][9][10] In this molecule, the nitrogen is para to the C4-chloro substituent, providing optimal activation.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Self-Validating SNAr Reaction with Morpholine

This protocol describes a standard procedure to validate the predicted reactivity of this compound in an SNAr reaction.

1. Materials & Setup:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

-

Round-bottom flask with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

2. Procedure:

-

To the round-bottom flask, add this compound, potassium carbonate, and the magnetic stir bar.

-

Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

-

Add anhydrous DMSO via syringe, followed by the addition of morpholine.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield methyl 4-(morpholino)nicotinate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[11][12][13]

Causality of Reactivity: The key step for the halide partner is the oxidative addition of the C-Cl bond to a Pd(0) catalyst.[12][14] While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands (e.g., XPhos, SPhos) are highly effective for activating C-Cl bonds.[15] The electron-deficient nature of the pyridine ring in this compound can facilitate this oxidative addition step. The reaction is driven to completion through subsequent transmetalation with the activated boronic acid and reductive elimination to form the product and regenerate the Pd(0) catalyst.[14]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Self-Validating Suzuki Coupling with 4-Methylphenylboronic Acid

This protocol provides a robust method for validating the predicted reactivity in a Suzuki cross-coupling reaction.

1. Materials & Setup:

-

This compound (1.0 mmol)

-

4-Methylphenylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (Sphos) (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous Toluene/Water mixture (e.g., 10:1 ratio, 5 mL total)

-

Schlenk flask with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

2. Procedure:

-

In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with this compound, 4-methylphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield methyl 4-(p-tolyl)nicotinate.

Conclusion

The reactivity of this compound is a compelling example of how electronic structure dictates chemical function. Theoretical analysis, grounded in DFT, accurately predicts the molecule's high susceptibility to nucleophilic aromatic substitution at the C4 position and its viability as a substrate in modern palladium-catalyzed cross-coupling reactions. The electron-withdrawing properties of the pyridine nitrogen and the methyl ester group create a highly electrophilic aromatic system, priming the C-Cl bond for substitution. By integrating this predictive theoretical insight with robust, verifiable experimental protocols, researchers can streamline the synthesis of complex derivatives, accelerating discovery in drug development and materials science.

References

- Density Functional Theory Study of Solvent Effects on 3-Fluoro-, 3-Chloro-, 3-Bromopyridine. (2018). Russian Journal of Physical Chemistry A.

- Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ioniz

- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. (2025). BenchChem.

- This compound.

- Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study. (2024).

- Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Comput

- Nucleophilic Arom

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Chemical reactivity theory (CRT) study of small drug-like biologically active molecules. (2021). Journal of Biomolecular Structure and Dynamics.

- Suzuki reaction. Wikipedia.

- Aromatic Nucleophilic Substitution. Dalal Institute.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (2023).

- Nucleophilic arom

- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025). BenchChem.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. Chemical reactivity theory (CRT) study of small drug-like biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Khan Academy [khanacademy.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

discovery and synthesis of Methyl 4-chloronicotinate

An In-Depth Technical Guide to the Discovery and Synthesis of Methyl 4-chloronicotinate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it an invaluable intermediate for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and applications. We delve into the mechanistic underpinnings of its synthesis, offering field-proven insights and step-by-step protocols designed for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Key Synthetic Intermediate

The field of medicinal chemistry has long recognized the significance of the pyridine scaffold, a core component in numerous pharmaceuticals. The strategic introduction of functional groups onto this ring system is a cornerstone of drug design, allowing for the fine-tuning of pharmacological properties. This compound (C₇H₆ClNO₂) has emerged as a particularly useful intermediate in this context.[1] The presence of a chlorine atom at the 4-position and a methyl ester at the 3-position provides two distinct and reactive handles for further chemical modification.

The discovery and utility of this compound are not marked by a single seminal event but rather by its gradual integration into the synthetic chemist's toolbox. As the demand for complex, substituted pyridine derivatives grew, so did the need for versatile and readily available starting materials. This compound serves this role admirably, acting as a linchpin in the construction of molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral agents.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 4-chloropyridine-3-carboxylate | [1][] |

| CAS Number | 63592-85-8 | [5] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 40-42 °C | [6] |

| Purity | Typically ≥95% | [7] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc) | [3] |

| Storage | Store at room temperature in a dry, well-ventilated area | [5] |

Core Synthesis Methodologies

The synthesis of this compound is typically achieved through a two-stage process: the formation of 4-chloronicotinic acid followed by its esterification. The choice of the initial starting material dictates the specific strategy for introducing the chlorine atom. The most prevalent and logical synthetic pathway begins with 4-aminonicotinic acid, leveraging the versatile Sandmeyer reaction.

Overall Synthetic Workflow

The transformation from a common starting material to the final product involves diazotization, chloro-dediazoniation (Sandmeyer reaction), and acid-catalyzed esterification (Fischer esterification).

Stage 1: Synthesis of 4-Chloronicotinic Acid via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[8][9] This radical-nucleophilic aromatic substitution is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic aromatic substitution.[10][11]

Mechanism: The reaction proceeds in two critical steps. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a copper(I) salt, such as copper(I) chloride, which catalyzes the substitution of the diazonium group with a chloride ion, liberating nitrogen gas.[9][12]

Experimental Protocol: Sandmeyer Reaction

-

Materials: 4-Aminonicotinic acid, Sodium Nitrite (NaNO₂), concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), ice, deionized water.

-

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminonicotinic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Vigorous stirring is essential to ensure proper mixing. The formation of the diazonium salt is typically complete after stirring for an additional 30 minutes at this temperature.[8]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen ceases.[8]

-

Work-up and Isolation: Cool the reaction mixture and collect the precipitated 4-chloronicotinic acid by filtration. Wash the solid with cold water to remove residual salts and dry under vacuum.

-

Causality and Insights:

-

Why low temperature? Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to prevent unwanted side reactions.

-

Why Copper(I)? The reaction is a single-electron transfer process. Cu(I) is oxidized to Cu(II) as it transfers an electron to the diazonium salt, initiating the formation of the aryl radical and dinitrogen. The Cu(II) species then transfers a chlorine atom to the aryl radical, regenerating the Cu(I) catalyst.[9]

Stage 2: Synthesis of this compound via Fischer Esterification

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13] It is an equilibrium-controlled process, and therefore, specific strategies must be employed to drive the reaction towards the product.[14][15]

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product.[16]

Experimental Protocol: Fischer Esterification

-

Materials: 4-Chloronicotinic acid, Methanol (MeOH, anhydrous), concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Reaction Setup: Dissolve 4-chloronicotinic acid in a large excess of anhydrous methanol in a round-bottom flask.[6][17]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, refluxing for several hours is required for completion.[6][18]

-

Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification can be achieved by silica gel column chromatography if necessary.

-

Causality and Insights:

-

Why excess alcohol? Since Fischer esterification is an equilibrium reaction, using one of the reactants (in this case, the inexpensive methanol) in large excess shifts the equilibrium to the right, favoring the formation of the ester product, according to Le Châtelier's principle.[14]

-

Why an acid catalyst? The acid catalyst is crucial for activating the carboxylic acid. Without it, the carbonyl carbon is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol, and the reaction would not proceed at a practical rate.[13][16]